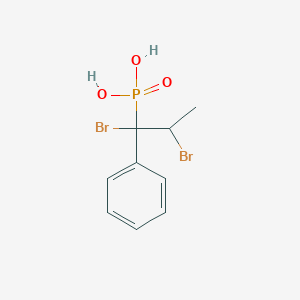
6-Methylidene-1,4,8,11-tetraoxacyclotetradecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methylidene-1,4,8,11-tetraoxacyclotetradecane is a cyclic ether compound with a unique structure that includes four oxygen atoms and a methylidene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylidene-1,4,8,11-tetraoxacyclotetradecane typically involves the cyclization of linear precursors containing oxygen atoms
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants.
化学反応の分析
Types of Reactions
6-Methylidene-1,4,8,11-tetraoxacyclotetradecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methylidene group to a methylene group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxygen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or amines (NH₃) can be used under basic conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Methylene derivatives.
Substitution: Various substituted ethers or amines.
科学的研究の応用
6-Methylidene-1,4,8,11-tetraoxacyclotetradecane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of polymers and other materials with specific properties.
作用機序
The mechanism by which 6-Methylidene-1,4,8,11-tetraoxacyclotetradecane exerts its effects involves its ability to form stable complexes with various metal ions. This property makes it useful in catalysis and as a ligand in coordination chemistry. The molecular targets include metal ions such as copper (Cu²⁺) and zinc (Zn²⁺), and the pathways involved are related to the stabilization of these metal complexes.
類似化合物との比較
Similar Compounds
1,4,8,11-Tetraoxacyclotetradecane: Similar cyclic ether without the methylidene group.
1,4,8,11-Tetraazacyclotetradecane: Contains nitrogen atoms instead of oxygen, used in similar applications.
6,6-Dibenzyl-1,4,8,11-tetraoxacyclotetradecane: A derivative with benzyl groups, used as a lithium ionophore.
Uniqueness
6-Methylidene-1,4,8,11-tetraoxacyclotetradecane is unique due to the presence of the methylidene group, which imparts different chemical reactivity and potential applications compared to its analogs. This structural feature allows for specific interactions with metal ions and other molecules, making it valuable in various research and industrial applications.
特性
| 92818-20-7 | |
分子式 |
C11H20O4 |
分子量 |
216.27 g/mol |
IUPAC名 |
6-methylidene-1,4,8,11-tetraoxacyclotetradecane |
InChI |
InChI=1S/C11H20O4/c1-11-9-14-7-5-12-3-2-4-13-6-8-15-10-11/h1-10H2 |
InChIキー |
HREBHWFDWKJOFX-UHFFFAOYSA-N |
正規SMILES |
C=C1COCCOCCCOCCOC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-[Ethane-1,2-diylbis(butylazanediyl)]dibenzoic acid](/img/structure/B14353624.png)



